4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate
Overview
Description
4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate is a chemical compound with the molecular formula H2NCH2C6H4SO2NH2·HCl·xH2O. It is also known by other names such as 4-Homosulfanilamide and Mafenide . This compound is primarily used in the field of medicine, particularly as an antibacterial agent.
Preparation Methods
The synthesis of 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate involves several steps. One common method starts with acetylbenzylamine, which is introduced into chlorosulfonic acid while maintaining the temperature below 40°C. After several hours at room temperature, the mixture is heated in a boiling water bath for one hour and then cooled. The resulting product is poured onto ice, leading to the precipitation of 4-acetylaminoethylbenzenesulfonic acid chloride. This product is then dissolved in a 10% aqueous ammonia solution, heated, and filtered to obtain 4-acetylaminomethyl-benzenesulfonic acid amide. Finally, this product is recrystallized from water or dilute alcohol .
Chemical Reactions Analysis
4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include chlorosulfonic acid, ammonia, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is primarily used as an antibacterial agent, particularly in the treatment of burns and other skin infections.
Mechanism of Action
The antibacterial action of 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate is primarily due to its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, the compound disrupts the metabolic processes of bacteria, leading to their death. The compound is rapidly absorbed through the skin and is not neutralized by p-aminobenzoic acid or tissue exudates .
Comparison with Similar Compounds
4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate is similar to other sulfonamide compounds, such as:
Sulfanilamide: Another antibacterial agent with a similar mechanism of action.
Sulfamethoxazole: Used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Commonly used in the treatment of urinary tract infections and other bacterial infections.
What sets this compound apart is its effectiveness in treating burns and its ability to inhibit carbonic anhydrase without being neutralized by p-aminobenzoic acid .
Properties
IUPAC Name |
4-(aminomethyl)benzenesulfonamide;hydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH.H2O/c8-5-6-1-3-7(4-2-6)12(9,10)11;;/h1-4H,5,8H2,(H2,9,10,11);1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMPLIREMXHZKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)N.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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